molecular formula C22H26N2O5 B1210494 Vincarodine

Vincarodine

Cat. No. B1210494
M. Wt: 398.5 g/mol
InChI Key: DFVNOPYNGMIZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincarodine is a natural product found in Catharanthus roseus with data available.

Scientific Research Applications

1. Structural Analysis

Vincarodine's structure has been analyzed using various spectroscopic methods. Studies have determined its structure by investigating its IR, UV, 1H and 13C-NMR, and mass spectra, contributing significantly to understanding its chemical properties and potential applications in scientific research (Neuss et al., 1973).

2. Pharmacognosy and Biotechnology

Vincarodine is part of the Catharanthus (or Vinca) alkaloids group, which includes about 130 terpenoid indole alkaloids. Its inclusion in this group highlights its potential in pharmacognosy and biotechnological applications. The study of Catharanthus roseus, the plant source of these alkaloids, has been pivotal in advancing our understanding of plant secondary metabolism (van der Heijden et al., 2004).

3. Combination Therapy in Cancer

Vincarodine and related compounds have been extensively studied in the context of combination therapy for cancer. Their role in disrupting microtubule dynamics makes them valuable in anticancer therapies. Research has been focusing on combining vincarodine with other compounds, like monoclonal antibodies, to enhance its efficacy in cancer treatment (Škubník et al., 2021).

4. Cellular Response and Resistance

Proteome analysis has been used to understand the cellular response and resistance mechanisms to vincarodine. Such studies have identified proteins altered in both response and resistance to vinca alkaloids like vincarodine, offering insights into the interrelationship between the microtubule and microfilament systems in drug resistance (Verrills et al., 2003).

5. Novel Therapeutic Effects

Ongoing research is exploring novel therapeutic effects and mechanisms of action of vincarodine. These include anti-inflammatory properties and potential use in treating various cell types and disease models, thus opening avenues for repositioning vincarodine for new therapeutic applications (Zhang, Li, & Yan, 2018).

properties

Product Name

Vincarodine

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

methyl 20-ethyl-15-hydroxy-6-methoxy-17-oxa-3,13-diazahexacyclo[11.7.0.02,10.03,18.04,9.016,20]icosa-2(10),4(9),5,7-tetraene-18-carboxylate

InChI

InChI=1S/C22H26N2O5/c1-4-21-11-22(20(26)28-3)24-15-9-12(27-2)5-6-13(15)14-7-8-23(18(21)17(14)24)10-16(25)19(21)29-22/h5-6,9,16,18-19,25H,4,7-8,10-11H2,1-3H3

InChI Key

DFVNOPYNGMIZGL-UHFFFAOYSA-N

SMILES

CCC12CC3(N4C5=C(C=CC(=C5)OC)C6=C4C1N(CC6)CC(C2O3)O)C(=O)OC

Canonical SMILES

CCC12CC3(N4C5=C(C=CC(=C5)OC)C6=C4C1N(CC6)CC(C2O3)O)C(=O)OC

synonyms

vincarodine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincarodine
Reactant of Route 2
Vincarodine
Reactant of Route 3
Reactant of Route 3
Vincarodine
Reactant of Route 4
Reactant of Route 4
Vincarodine
Reactant of Route 5
Vincarodine
Reactant of Route 6
Vincarodine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.